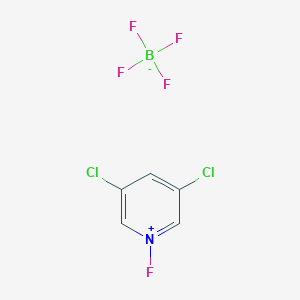

N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Beschreibung

The exact mass of the compound N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Fluoro-3,5-dichloropyridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fluoro-3,5-dichloropyridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHOZZINSSHTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BCl2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371979 | |

| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109705-15-9 | |

| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109705-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Fluorination: A Technical Guide to N-Fluoro-3,5-dichloropyridinium Tetrafluoroborate

This is an in-depth technical guide on N-Fluoro-3,5-dichloropyridinium tetrafluoroborate , designed for researchers and drug development professionals.

CAS 109705-15-9 | "The Power-Variable Reagent"

Executive Summary

In the landscape of electrophilic fluorination, N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (often abbreviated as NF-3,5-Cl2-PyBF4 ) occupies a critical "Goldilocks" zone. While reagents like Selectfluor™ are industry standards for electron-rich substrates, they often lack the electrophilic potential to fluorinate deactivated or sterically encumbered systems. Conversely, highly reactive agents like

This reagent represents a tunable solution derived from Umemoto’s "power-variable" concept. The strategic placement of chlorine atoms at the 3- and 5-positions exerts a strong inductive electron-withdrawing effect, significantly lowering the LUMO energy of the N-F bond compared to the unsubstituted parent. This guide details the physicochemical profile, mechanistic advantages, and validated protocols for deploying this reagent in late-stage functionalization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The utility of NF-3,5-Cl2-PyBF4 lies in its balance between high reactivity and bench-top stability (though it is more moisture-sensitive than Selectfluor).

| Property | Data | Notes |

| Chemical Name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |

| CAS Number | 109705-15-9 | |

| Molecular Formula | ||

| Molecular Weight | ~253.79 g/mol | Includes BF4 anion |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Solubility | High: MeCN, Nitromethane, SulfolaneLow: DCM, Ether, Hexanes | Highly soluble in polar aprotic solvents required for ionic mechanisms. |

| Active Fluorine | F+ equivalent | Electrophilic source |

| Stability | Thermally stable solid; Moisture sensitive | Hydrolyzes slowly in moist air; store under inert gas (Ar/N2). |

Mechanistic Insight: The "Power-Variable" Concept

The reactivity of N-fluoropyridinium salts is dictated by the electron density at the nitrogen center.[1] The 3,5-dichloro substitution pattern is not arbitrary; it is a calculated modification to enhance electrophilicity without destroying the stability of the salt.

Reactivity Tuning Mechanism

The chlorine atoms act as electron-withdrawing groups (EWG) via the inductive effect (-I). This withdrawal depletes electron density from the pyridine ring, making the nitrogen atom more electron-deficient. Consequently, the N-F bond becomes highly polarized, increasing the partial positive charge (

The Electrophilic Hierarchy

Researchers must select the reagent that matches the nucleophilicity of their substrate. Using a reagent that is too powerful leads to side reactions (tarring), while one that is too weak results in no reaction.

Reactivity Scale (Increasing Power):

-

N-Fluoro-2,4,6-trimethylpyridinium OTf: Weakest, highly selective. Best for carbanions.

-

Selectfluor™ (F-TEDA-BF4): Moderate power. General purpose.

-

N-Fluoropyridinium OTf/BF4: Standard baseline.

-

N-Fluoro-3,5-dichloropyridinium BF4 (CAS 109705-15-9): High Power. Attacks deactivated enols and aromatics.

-

N-Fluoro-pentachloropyridinium OTf: Extreme power. Low stability.

Strategic Applications in Synthesis

Fluorination of Deactivated Aromatics

Standard reagents often fail to fluorinate benzene rings bearing electron-withdrawing groups. NF-3,5-Cl2-PyBF4 is sufficiently potent to fluorinate substrates like chlorobenzene or toluene under mild conditions, often without the need for superacid catalysts.

Synthesis of -Fluorocarbonyls via Silyl Enol Ethers

This is the primary application. The reagent reacts rapidly with silyl enol ethers to yield

-

Advantage: The reaction is often cleaner than with

gas and avoids the over-fluorination seen with more aggressive reagents. -

Stereoselectivity: When used in conjunction with chiral auxiliaries or ligands, the rigid pyridine backbone can influence the stereochemical outcome, although enantioselective variants (e.g., N-F cinchona alkaloids) are better for pure asymmetry.

Fluorodesilylation

Vinyl silanes can be converted to vinyl fluorides with retention of configuration in many cases, driven by the high affinity of the BF4 anion for silicon and the F+ transfer to the carbon.

Experimental Protocols

Protocol A: Fluorination of a Silyl Enol Ether

Target: Synthesis of 2-fluoro-1-tetralone from 1-trimethylsilyloxy-3,4-dihydronaphthalene.

Reagents:

-

Substrate: Silyl enol ether (1.0 equiv)

-

Reagent: N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (1.1 - 1.2 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add the N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (1.2 equiv) to the flask. Add anhydrous MeCN (0.1 M concentration relative to substrate). Note: The salt may not fully dissolve initially.

-

Addition: Cool the mixture to 0°C (ice bath). Add the silyl enol ether (1.0 equiv) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature. The mixture typically becomes homogeneous as the N-F reagent is consumed and the pyridine byproduct is released.

-

Monitor: Check via TLC or 19F-NMR (disappearance of the N-F signal at ~ +48 ppm vs CFCl3).

-

-

Quench: Pour the reaction mixture into saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel).

Protocol B: Decision Matrix for Reagent Selection

Handling, Stability & Safety

Stability Profile

Unlike the 2,4,6-trimethyl analog, which is stable for years, the 3,5-dichloro variant is metastable .

-

Thermal: Stable up to ~150°C (melting point), but should not be heated in solution above 80°C for prolonged periods.

-

Hydrolysis: The electron-deficient pyridine ring makes the N-F bond susceptible to hydrolysis by atmospheric moisture.

-

Sign of Decomposition: The white powder turns yellow/orange and develops an acrid smell (release of HF and chlorinated pyridine).

-

Safety Hazards (E-E-A-T)

-

Oxidizer: Like all N-F reagents, it is a strong oxidizer. Avoid contact with reducing agents.

-

Corrosive: Causes severe skin burns and eye damage.[2][3] HF may be generated upon contact with moisture.

-

PPE: Neoprene gloves, safety goggles, and a fume hood are mandatory.

Storage

-

Temperature: Refrigerate (2-8°C).

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Polyethylene or Teflon containers are preferred over glass for long-term storage to prevent etching if trace HF forms.

References

-

Umemoto, T., et al. "Power-variable electrophilic fluorinating agents: The N-fluoropyridinium salt system."[1][4] Journal of the American Chemical Society, 1990, 112(23), 8563–8575. Link

-

Rozatian, N., et al. "A quantitative reactivity scale for electrophilic fluorinating reagents." Chemical Science, 2018, 9, 8692-8702. Link

-

Lal, G. S., et al. "Electrophilic Fluorination of Organic Compounds with Selectfluor™." Journal of Organic Chemistry, 1993, 58, 2791. Link

-

TCI Chemicals. "Reagent Guide: N-Fluoropyridinium Salts." Link

Sources

Advanced Electrophilic Fluorination: A Technical Guide for Organic Synthesis

Introduction: The Electrophilic Shift in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Effect"—is a cornerstone of modern medicinal chemistry. Fluorine substitution can modulate pKa, block metabolic hot spots (preventing cytochrome P450 oxidation), and enhance lipophilicity (logP) to improve membrane permeability.

Historically, fluorination relied on nucleophilic sources (DAST, TBAF) or hazardous elemental fluorine (

This guide provides a technical analysis of the three dominant electrophilic fluorinating classes—Selectfluor , N-Fluorobenzenesulfonimide (NFSI) , and N-Fluoropyridinium salts —detailing their mechanistic causality, reactivity profiles, and validated experimental protocols.

The Reagent Landscape: Reactivity & Selection

Selection of the correct N-F reagent is dictated by the electronic demand of the substrate. The reactivity of these agents correlates with the N-F bond strength and the reduction potential of the N-F cation/radical.

The Reactivity Hierarchy

Quantitative kinetic studies (e.g., by the Gouverneur group) establish a clear hierarchy. Selectfluor is the most potent, suitable for unactivated substrates and radical processes. NFSI is significantly milder, making it the reagent of choice for enantioselective catalysis where background (racemic) reaction rates must be minimized.

Figure 1: Relative reactivity hierarchy of common electrophilic fluorinating agents.

Comparative Technical Data

| Feature | Selectfluor (F-TEDA-BF | NFSI (N-Fluorobenzenesulfonimide) | N-Fluoropyridinium Salts |

| Active F Content | ~5.4% | ~6.0% | Variable (depends on counterion/R) |

| Solubility | High in MeCN, H | High in DCM, THF, Toluene; Low in H | Soluble in MeCN, DCM |

| Mechanism Bias | SET (Radical) or S | S | Tunable |

| Stability | Non-hygroscopic, stable up to 195°C | Stable solid, melts ~114°C | Generally stable, some hygroscopic |

| Primary Use | Radical C-H fluorination, Glycals | Enantioselective | Arenes, specialized heterocycles |

Mechanistic Underpinnings[2][4]

The SET vs. S 2 Dichotomy

The mechanism of "F+" transfer is debated and substrate-dependent.[2]

-

S

2-type: Nucleophilic attack (e.g., by an enol) on the Fluorine atom, displacing the nitrogen leaving group. This is dominant with NFSI in polar reactions. -

Single Electron Transfer (SET): Electron-rich substrates or metal catalysts transfer an electron to the N-F reagent, generating a radical cation and a nitrogen-centered radical. Selectfluor , with its high reduction potential (

V vs SCE), readily engages in SET pathways, facilitating radical C-H abstraction.

Enantioselective Catalysis (Pd/NFSI)

One of the most powerful applications of NFSI is the Palladium-catalyzed enantioselective

Figure 2: Catalytic cycle for Pd-catalyzed enantioselective fluorination using NFSI.

Validated Experimental Protocols

Protocol A: Late-Stage Radical C(sp )-H Fluorination

Target: Unactivated aliphatic sites (e.g., tertiary C-H bonds). Reagent: Selectfluor. Mechanism: Radical abstraction/fluorine transfer.

Methodology:

-

Setup: In a flame-dried Schlenk tube, dissolve the substrate (1.0 equiv) in acetonitrile (

M). -

Reagents: Add Selectfluor (2.0 equiv) and a radical initiator (e.g., 10 mol% decatungstate photocatalyst or simple peroxide initiator depending on method).

-

Reaction: Degas via freeze-pump-thaw (3 cycles) to remove

(quencher). Irradiate (365 nm LED) or heat (if thermal) for 12-24 h. -

Workup (Self-Validating Step): Quench with sat.

. Extract with DCM.[4]-

Validation: Check crude NMR. The Selectfluor byproduct (H-TEDA) precipitates or remains in the aqueous phase. The appearance of a doublet in

F NMR (approx -130 to -150 ppm) confirms C-F insertion.

-

-

Purification: Silica gel chromatography. (Note: Fluorinated products are often less polar than starting materials).

Protocol B: Enantioselective -Fluorination of -Ketoesters

Target: Chiral quaternary carbon centers.

Reagent: NFSI.[3][4][5][6][7][8]

Catalyst: Pd(OAc)

Methodology:

-

Catalyst Formation: Stir Pd(OAc)

(5 mol%) and (R)-BINAP (6 mol%) in dry EtOH for 30 min to form the active cationic complex. -

Substrate Addition: Add the

-ketoester (1.0 equiv). Stir for 10 min to allow enolate coordination. -

Fluorination: Add NFSI (1.2 equiv) as a solid in one portion at 0°C or RT.

-

Monitoring: Monitor by TLC. NFSI spots (UV active) will disappear; sulfonimide byproduct precipitates.

-

Workup: Filter off the sulfonimide byproduct. Concentrate filtrate.[4]

-

Purification: Flash chromatography.

-

Critical Control: Use HPLC with chiral stationary phase to determine enantiomeric excess (ee).

-

Safety & Handling

While N-F reagents are "safe" compared to

-

Thermal Stability: Selectfluor decomposes exothermically above 195°C. NFSI is stable up to its melting point but can decompose vigorously if mixed with strong reducing agents.

-

Oxidizing Potential: Both reagents are oxidants.[4][7] Avoid inadvertent mixing with oxidizable solvents (e.g., DMSO, alcohols) at high temperatures unless part of a controlled protocol.

-

Byproducts: The sulfonimide from NFSI is benign but can complicate purification. The TEDA salt from Selectfluor is water-soluble and easily removed.

References

-

Reactivity Scale of N-F Reagents: P. T. Nyffeler, S. G. Durón, M. D. Burkart, S. P. Vincent, C.-H. Wong, Selectfluor: Mechanistic Insight and Applications, Angew.[9] Chem. Int. Ed., 2005 , 44, 192–212. [Link]

-

Kinetic Studies & Reactivity Hierarchy: O. E. Okoromoba, J. Han, F. L. Hammond, G. B. Xu, Designer Fluorinating Reagents, J. Am. Chem. Soc., 2014 , 136, 14381. [Link]

-

Pd-Catalyzed Enantioselective Fluorination: Y. Hamashima, K. Yagi, H. Takano, D. Tamada, M. Sodeoka, Catalytic Enantioselective Fluorination of beta-Ketoesters, J. Am. Chem. Soc., 2002 , 124, 14530. [Link]

-

Radical Fluorination Mechanisms: T. J. Barker, D. L. Boger, Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes, J. Am. Chem. Soc., 2012 , 134, 13588. [Link]

-

General Review of Electrophilic Fluorination: S. Rozhkov, Electrophilic N-F Fluorinating Agents, Chemical Reviews, 2015 . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and Stability of N-Fluoropyridinium Salts: A Technical Guide

This technical guide details the structural determinants, stability profiles, and reactivity tuning of N-fluoropyridinium salts, designed for researchers in synthetic and medicinal chemistry.

Executive Summary

N-Fluoropyridinium salts (NFPs) represent a class of "F+" equivalents that bridged the gap between the hazardous, non-selective reactivity of elemental fluorine (

Structural Fundamentals

The core efficacy of NFPs is dictated by the lability of the N-F bond. This bond is hypervalent in character, with the fluorine atom bearing a partial positive charge (

The N-F Cationic Core

The N-fluoropyridinium cation is a planar aromatic system. The N-F bond length is typically approx. 1.35–1.37 Å. The bond strength—and consequently the fluorinating power—is inversely proportional to the electron density at the nitrogen center.

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Substituents like

(e.g., 2,4,6-trimethyl) stabilize the cation, strengthening the N-F bond and decreasing fluorinating power, making the reagent more selective.

The Counterion Effect

The counterion (

| Counterion | Formula | Characteristics |

| Triflate | Gold Standard. High solubility in organic solvents ( | |

| Tetrafluoroborate | High effective fluorine content; often less soluble in non-polar solvents than triflates; generally stable. | |

| Hexafluoroantimonate | Extremely non-nucleophilic; used when cation-anion interaction must be minimized. | |

| Perchlorate | Stable but presents an explosion hazard; generally avoided in scale-up. |

Stability Profile

Thermal Stability

Most NFPs are stable solids at room temperature. The thermal decomposition temperature (

-

Parent N-fluoropyridinium triflate: Mp

(dec). -

Substituent Impact: While EWGs increase reactivity, they often compromise thermal stability. For example, highly chlorinated analogs may decompose at lower temperatures or become moisture-sensitive.

-

Mechanism: Thermal decomposition often proceeds via N-F bond homolysis or redox processes, liberating fluorinated byproducts and pyridine.

Hydrolytic Stability

Unlike the transient pyridine-fluorine complexes (

-

N-Fluoropyridinium Triflate: Half-life (

) in -

Moisture Sensitivity: Increases with the fluorinating power. Highly reactive analogs (e.g., 2,6-dichloro-N-fluoropyridinium salts) are hygroscopic and must be stored under inert atmosphere.

Reactivity & Mechanism[2]

The reactivity of NFPs is quantified by the Fluorine Plus Detachment (FPD) energy or reduction potential (

The "Power Variable" Scale

Umemoto established a reactivity scale based on the

-

High Power: Pentachloropyridine derivative (Reactivity index > 1000 relative to parent).

-

Medium Power: 2-Chloropyridine derivative.

-

Low Power: 2,4,6-Trimethylpyridine derivative.

Visualization: Reactivity Tuning Logic

Caption: Logical flow showing how ring substituents modulate electron density to tune the stability and reactivity trade-off of the N-F bond.

Experimental Protocols

Synthesis of N-Fluoropyridinium Triflate

This protocol utilizes the "Counteranion Replacement" strategy, avoiding the isolation of unstable intermediates.

Reaction:

Protocol:

-

Setup: Use a PTFE (Teflon) or FEP vessel. Glass can be used if the HF byproduct is scavenged, but fluoropolymer vessels are safer for direct fluorination.

-

Reagents: Charge the vessel with dry acetonitrile (

), pyridine ( -

Cooling: Cool the mixture to

using an acetonitrile/dry ice bath. -

Fluorination: Introduce a mixture of

in -

Workup:

-

Isolation: Evaporate the solvent (rotary evaporator,

). Recrystallize the residue from -

Yield: Typically

. Product is a white crystalline solid.

Handling and Safety

-

Oxidizer: NFPs are strong oxidizers. Avoid mixing with reducing agents or metal powders.

-

Skin Contact: Can cause chemical burns similar to HF upon hydrolysis on skin. Wear double nitrile gloves.

-

Storage: Store in a desiccator or sealed container. While stable, keeping them dry preserves their precise stoichiometry.

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis pathway for N-fluoropyridinium triflate via direct fluorination and in-situ counterion exchange.

References

-

Umemoto, T., et al. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan.[4] Link

-

Lal, G. S., et al. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews. Link

-

Rozhkov, I. N. (1986). N-Fluoropyridinium triflate - Organic Syntheses Procedure. Organic Syntheses. Link

-

Xue, X., et al. (2016). A Comprehensive Energetic Scale for Quantitatively Estimating the Fluorinating Potential of N-F Reagents. Journal of Organic Chemistry. Link

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4: highly effective source of electrophilic fluorine. Journal of Fluorine Chemistry. Link

Sources

Methodological & Application

selective fluorination of aromatic compounds with N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Application Note: AN-F-305

Subject: Selective Electrophilic Fluorination of Aromatic Substrates using

Executive Summary

This guide details the operational parameters for utilizing

Among the class of

Chemical Profile & Reactivity Positioning

To select the correct reagent, one must understand the "Fluorinating Power Scale." The electrophilicity of

Table 1: Comparative Reactivity of Electrophilic Fluorinating Agents

| Reagent | Substituents | Relative Power ( | Target Substrates |

| NFTh-3,5-Cl | 3,5-Dichloro | High | Benzene, Halobenzenes, Deactivated Aromatics |

| NFPy (Unsub) | None | Medium | Alkylbenzenes, Phenols, Enol Silyl Ethers |

| NFTh-TMP | 2,4,6-Trimethyl | Low | Carbanions, Grignards, Highly Activated Aromatics |

| NFSI | N/A (Sulfonimide) | Mild | Enolates, Silyl enol ethers (Stereoselective) |

| Selectfluor | N/A (DABCO core) | Medium-High | General purpose, aliphatic chains |

Note: Relative power is correlated with the reduction potential of the N-F bond; higher potential equates to higher reactivity.

Mechanistic Insight

The fluorination of aromatics with NFTh-3,5-Cl generally proceeds via an Electrophilic Aromatic Substitution (

Key Control Point: The 3,5-dichloro substituents increase the steric bulk slightly compared to unsubstituted analogs, often enhancing para- selectivity over ortho- substitution due to steric hindrance, provided the substrate is bulky.

Figure 1: Reaction Pathway & Byproduct Cycle

Caption: The dominant

Experimental Protocol: Selective Fluorination

Scope: This protocol is optimized for the monofluorination of moderately deactivated to neutral aromatic compounds (e.g., acetanilide, chlorobenzene).

Materials & Safety[2][3][4][5]

-

Reagent:

-Fluoro-3,5-dichloropyridinium tetrafluoroborate (MW: ~253.8 g/mol ). -

Solvent: Acetonitrile (MeCN) is preferred for its high dielectric constant, which stabilizes the transition state. Dichloromethane (DCM) can be used for solubility reasons but may result in slower kinetics.

-

Safety: The reagent is an oxidizing solid. Avoid contact with reducing agents. It is non-hygroscopic and stable in air, but storage at

is recommended for long-term stability.

Standard Operating Procedure (SOP)

Step 1: Stoichiometry Setup

-

Substrate: 1.0 equivalent (e.g., 1.0 mmol)

-

NFTh-3,5-Cl: 1.1 to 1.2 equivalents. (A slight excess ensures conversion as the reagent can degrade slowly over prolonged heating).

-

Solvent: Dry MeCN (Concentration: 0.1 M to 0.5 M).

Step 2: Reaction Assembly

-

Charge a flame-dried round-bottom flask with the aromatic substrate and a magnetic stir bar.

-

Add dry Acetonitrile under an inert atmosphere (

or Ar). -

Add NFTh-3,5-Cl in one portion. The reagent typically dissolves to form a clear or slightly yellow solution.

Step 3: Execution

-

Temperature:

-

Activated Substrates (e.g., Anisole): Run at Room Temperature (

). -

Neutral/Deactivated (e.g., Benzene, Chlorobenzene): Heat to Reflux (

) .

-

-

Time: Monitor via TLC or HPLC. Typical reaction times range from 2 to 12 hours .

-

Visual Check: The solution often darkens slightly as the reaction proceeds due to the liberation of the pyridine byproduct.

Step 4: Workup (Critical for Purity) The major contaminant is 3,5-dichloropyridine.

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Redissolve the residue in DCM or Ethyl Acetate.

-

Acid Wash: Wash the organic layer with dilute HCl (1M) .

-

Reasoning: This converts the liberated 3,5-dichloropyridine into its water-soluble hydrochloride salt, effectively removing it from the organic phase.

-

-

Wash with saturated

(to neutralize) and Brine. -

Dry over

, filter, and concentrate.

Step 5: Purification

-

Flash column chromatography (Silica gel).

-

Note: Fluorinated isomers (ortho/para) often have very similar

values. Gradient elution with Hexanes/EtOAc is recommended.

Optimization & Troubleshooting Guide

Regioselectivity Tuning

While NFTh-3,5-Cl is selective, the ratio of ortho:para isomers is dictated by the substrate's electronics and sterics.

-

To enhance para selectivity:

-

Switch solvent to Trifluoroacetic Acid (TFA) or add TFA as a co-solvent. The acidic medium protonates the reagent, increasing its bulk and electrophilicity, often favoring the para position due to steric crowding at the ortho sites.

-

Lower the temperature. If reflux gives a 60:40 mix, running at

for 24h may shift this to 70:30.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Substrate too deactivated | Switch to solvent with higher boiling point (e.g., ClCH2CH2Cl) or use microwave irradiation. |

| Tarring / Black Rxn | SET mechanism / Polymerization | Add a radical scavenger (e.g., dinitrobenzene - catalytic amount) or dilute the reaction (0.05 M). |

| Byproduct Persistence | Incomplete acid wash | Ensure the HCl wash is thorough; check pH of aqueous layer to ensure it is < 2. |

| Reagent Insolubility | Wrong solvent choice | If using DCM, add 10% MeCN to solubilize the tetrafluoroborate salt. |

References

-

Umemoto, T., et al. (1990). "Power-variable electrophilic fluorinating agents: N-fluoropyridinium salts." Journal of the American Chemical Society, 112(23), 8563-8575.

-

Singh, R.P., & Shreeve, J.M. (2004). "Recent advances in nucleophilic and electrophilic fluorination reagents." Synthesis, 2004(16), 2561-2578.

-

Umemoto, T. (1996). "Electrophilic Fluorination of Various Organic Compounds with N-Fluoropyridinium Salts." Bulletin of the Chemical Society of Japan, 69(12), 3419-3428.

-

TCI Chemicals. "Umemoto Reagents: N-Fluoropyridinium Salts." Product Application Guide.

Late-Stage Fluorination of Bioactive Scaffolds: A Technical Guide to N-F Reagent Applications

Topic: Late-Stage Fluorination of Bioactive Molecules Using N-F Reagents Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Strategic Value

In medicinal chemistry, the "late-stage" incorporation of fluorine is a high-value strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (

This guide details the application of N-fluoroammonium (e.g., Selectfluor®) and N-fluorosulfonimide (e.g., NFSI) reagents.[1][2][3] It focuses on two critical transformations: Radical C(sp³)–H fluorination and Metal-catalyzed C(sp²)–H fluorination .

Reagent Selection Matrix

The choice of reagent dictates the mechanism (radical vs. polar) and selectivity.

| Feature | Selectfluor® (F-TEDA-BF₄) | NFSI (N-Fluorobenzenesulfonimide) | N-Fluoropyridinium Salts |

| Reactivity | High . Strongest electrophile; high oxidation potential ( | Moderate . Milder; requires activation (Lewis acid or metal catalyst). | Tunable . Varies with ring substituents. |

| Solubility | Polar (MeCN, H₂O, DMF). Insoluble in non-polar organics. | Non-polar/Organic (DCM, Toluene, THF). | Organic soluble (DCM, MeCN). |

| Primary Mechanism | Single Electron Transfer (SET) / Radical Fluorination. | Electrophilic Fluorination ( | Electrophilic Aromatic Substitution ( |

| Key Application | Aliphatic C–H fluorination; Electron-rich aromatics. | Enantioselective fluorination; Pd-catalyzed directed C–H. | Directed fluorination of arenes. |

| Stability | Bench-stable, non-hygroscopic solid.[5] | Bench-stable solid.[5] | Hygroscopic (counter-ion dependent). |

Mechanistic Pathways & Decision Logic

Understanding the mechanism is vital for troubleshooting. Selectfluor often operates via a Radical Chain (SET) mechanism in C(sp³)–H functionalization, whereas NFSI typically acts as an Electrophilic Fluorine Source or oxidant in transition-metal cycles.

Figure 1: Mechanistic decision tree for selecting the appropriate fluorination pathway based on substrate hybridization.

Application Note A: Photocatalytic C(sp³)–H Fluorination

Objective: Direct fluorination of unactivated aliphatic sites (e.g., leucine side chains, terpene backbones) to block metabolic oxidation.

Scientific Rationale: Direct electrophilic fluorination of unactivated C–H bonds is kinetically difficult. This protocol uses Sodium Decatungstate (NaDT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Upon UV excitation, NaDT abstracts a hydrogen atom from the substrate (preferring sterically accessible, electron-rich sites). The resulting carbon radical intercepts the N-F reagent (NFSI) to form the C–F bond.

Protocol 1: Decatungstate-Catalyzed Fluorination

Reference Grounding: This method allows site-selective fluorination distinct from chemical oxidation.

Materials:

-

Substrate: 0.2 mmol (Bioactive molecule).

-

Reagent: NFSI (N-Fluorobenzenesulfonimide) [1.5 equiv].

-

Catalyst: Na₄W₁₀O₃₂ (Sodium Decatungstate) [2–5 mol%].

-

Solvent: Acetonitrile:Water (1:1 or 4:1) – Critical for solubilizing NaDT.

-

Light Source: 365 nm LED (approx. 10–20 W).

Step-by-Step Methodology:

-

Setup: In a borosilicate glass vial (or quartz if using low-intensity UV), dissolve the substrate (0.2 mmol) and NFSI (94.5 mg, 0.3 mmol) in MeCN (1.5 mL).

-

Catalyst Addition: Add Na₄W₁₀O₃₂ (approx. 15 mg for 2 mol%) dissolved in distilled water (0.5 mL). Note: The solution should be homogenous.

-

Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen quenches the excited state of the decatungstate.

-

Irradiation: Seal the vial and irradiate with 365 nm light under vigorous stirring for 12–18 hours. Maintain temperature at 25–30°C (use a fan if the LED generates heat).

-

Workup: Dilute with DCM (10 mL), wash with saturated NaHCO₃ (to remove sulfonimide byproduct) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

-

Validation: Check ¹⁹F NMR.[6] Aliphatic fluorines typically appear between -140 and -220 ppm (decoupled).

-

Troubleshooting:

-

Low Conversion: Increase catalyst loading to 5 mol% or check light penetration (reaction mixture must not be too concentrated/dark).

-

Selectivity Issues: Switch to Selectfluor with a different photocatalyst (e.g., Acetophenone) if electronic control is preferred over steric control.

Application Note B: Palladium-Catalyzed Directed Fluorination

Objective: Ortho-fluorination of aromatic rings containing directing groups (pyridines, amides).

Scientific Rationale:

Standard electrophilic aromatic substitution (

Protocol 2: Pd(II)-Catalyzed Ortho-Fluorination

Reference Grounding: Based on Sanford/Yu type chemistry.

Materials:

-

Substrate: 0.2 mmol (Must have DG, e.g., 2-phenylpyridine).

-

Reagent: NFSI [2.0 equiv].

-

Catalyst: Pd(OAc)₂ [10 mol%].[4]

-

Additive: TFA (Trifluoroacetic acid) [20 mol%] or AgOTf (if halide abstraction is needed).

-

Solvent: PhCF₃ (Trifluoromethylbenzene) or DCE.

Step-by-Step Methodology:

-

Preparation: In a dry screw-cap vial, combine Substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and NFSI (126 mg).

-

Solvent & Additive: Add PhCF₃ (2.0 mL) and TFA (3 µL). PhCF₃ is chosen for its oxidative stability and high boiling point.

-

Reaction: Seal and heat to 100–110°C for 24 hours. High temperature is required for the difficult Pd(IV) reductive elimination step.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove Pd black.

-

Analysis: Analyze crude by ¹⁹F NMR using an internal standard (e.g., α,α,α-trifluorotoluene,

-63 ppm). -

Purification: Silica gel chromatography.

Self-Validating Check:

-

Color Change: The reaction often turns dark black (Pd precipitation) upon completion. If it remains orange/red, conversion may be incomplete.

-

¹⁹F NMR: Aryl fluorides typically appear between -100 and -140 ppm .

Experimental Workflow Diagram

Figure 2: Operational workflow for executing late-stage fluorination protocols.

Safety & Handling

-

Oxidizing Nature: Both Selectfluor and NFSI are oxidants. Avoid mixing with strong reducing agents.

-

NFSI Stability: While stable, NFSI can hydrolyze to produce benzenesulfonimide and HF over long periods in wet solvents. Store in a desiccator.

-

Selectfluor Solubility: Selectfluor is a salt (

). It is insoluble in DCM/Ether. Do not attempt to use it in non-polar solvents without a phase transfer catalyst.

References

-

BenchChem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

-

National Institutes of Health (PMC). A quantitative reactivity scale for electrophilic fluorinating reagents.

-

Chemical Science (RSC). Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight.

-

National Institutes of Health (PubMed). Site-Selective C(sp3)-H Fluorination of Saccharides: Switching the Reaction Sites by Changing Fluorination Reagents and Hydrogen Atom Transfer Catalysts.

-

ChemRxiv. Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reactions.

-

National Institutes of Health (PMC). Electrochemical C(sp3)–H Fluorination.

Sources

electrophilic fluorination of Grignard reagents with N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

An Application Guide and Protocol for the Electrophilic Fluorination of Grignard Reagents with N-Fluoro-3,5-dichloropyridinium tetrafluoroborate

Introduction: The Strategic Value of Fluorine in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] The unique properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] Consequently, 20-25% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom.[4]

Electrophilic fluorination, the transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center, represents one of the most direct and versatile methods for creating C-F bonds.[4][5] Among the arsenal of modern electrophilic fluorinating agents, N-fluoro (N-F) reagents have emerged as particularly valuable due to their stability, ease of handling, and tunable reactivity.[4][6][7] This guide focuses on a powerful member of this class: N-Fluoro-3,5-dichloropyridinium tetrafluoroborate . The electron-withdrawing chloro substituents on the pyridine ring significantly enhance the electrophilicity of the fluorine atom, making it a potent agent for challenging fluorination reactions.[8][9]

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals on the use of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate for the fluorination of Grignard reagents, a fundamental class of organometallic nucleophiles.

Reaction Mechanism: The Electrophilic Transfer Pathway

The fluorination of a Grignard reagent (R-MgX) with an N-fluoropyridinium salt proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic fluorine atom of the N-F reagent. While the precise mechanism of electrophilic fluorination can sometimes be debated, for highly nucleophilic organometallics like Grignard reagents, the reaction is broadly understood to follow an S_N2-like pathway.[5]

The key steps are:

-

Nucleophilic Attack: The partial negative charge on the carbon atom of the Grignard reagent attacks the electropositive fluorine atom of the N-Fluoro-3,5-dichloropyridinium cation.

-

Bond Formation/Cleavage: Simultaneously, the C-F bond begins to form while the N-F bond cleaves.

-

Product Formation: This concerted step results in the formation of the desired fluoroalkane (R-F) and the neutral 3,5-dichloropyridine byproduct. The magnesium halide salt and tetrafluoroborate anion remain in the mixture.

Caption: Proposed S_N2-like mechanism for Grignard fluorination.

Core Protocol: Fluorination of an Aryl Grignard Reagent

This protocol provides a representative procedure for the fluorination of Phenylmagnesium Bromide. It must be adapted based on the specific substrate, scale, and laboratory equipment. Extreme caution is required when working with Grignard reagents.

Pre-Reaction Setup and Safety

-

Hazard Assessment: Grignard reagents are highly reactive, corrosive, and potentially pyrophoric.[10][11] N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is a corrosive solid that is sensitive to moisture.[12] The reaction is exothermic.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves) are mandatory.[10][13]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.[13] The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[10][13] Ensure an appropriate fire extinguisher (Class D for reactive metals) and a quench bath are readily accessible.

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot, then allowed to cool under a stream of inert gas or in a desiccator.[11][13]

Reagents and Materials

| Reagent/Material | M.W. | Amount (10 mmol scale) | Moles | Notes |

| N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | 279.85 | 3.36 g | 12 mmol | 1.2 equivalents. A stable, crystalline solid. |

| Phenylmagnesium Bromide (1.0 M in THF) | (solution) | 10.0 mL | 10 mmol | 1.0 equivalent. Commercially available or freshly prepared. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Must be anhydrous, inhibitor-free. |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | ~30 mL | - | For quenching the reaction. |

| Diethyl Ether or Ethyl Acetate | - | ~100 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - | For drying the organic layer. |

Step-by-Step Experimental Procedure

Caption: General experimental workflow for the fluorination reaction.

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Solution Preparation: Under a positive flow of inert gas, add N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (3.36 g, 12 mmol) to the flask. Add 40 mL of anhydrous THF via syringe. Stir the suspension.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Grignard Reagent Addition: Slowly add the Phenylmagnesium Bromide solution (10.0 mL, 10 mmol) to the cold, stirred suspension of the fluorinating agent via a syringe pump over 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for another 2-4 hours. The reaction can be monitored by TLC or GC-MS by quenching a small aliquot.

-

Workup and Quenching: Cool the flask to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (~30 mL) dropwise. Caution: Quenching is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fluorinated product.

Substrate Scope and Limitations

The fluorination of Grignard reagents with N-F agents is a powerful tool, but its scope is influenced by the inherent properties of the organometallic reagent.

Strengths:

-

Provides a direct route to aryl, heteroaryl, vinyl, and alkyl fluorides.

-

The high reactivity of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate allows for the fluorination of less nucleophilic Grignard reagents.

Limitations:

-

Basicity of Grignard Reagent: The high basicity of Grignard reagents can lead to side reactions, such as deprotonation of acidic protons on the substrate or the N-F reagent itself.[4]

-

Functional Group Tolerance: Grignard reagents are incompatible with many functional groups (e.g., esters, ketones, nitriles, acidic protons). This limitation can sometimes be overcome by using functionalized organometallics prepared via alternative methods, such as halogen-magnesium exchange.[14]

-

Steric Hindrance: Highly sterically hindered Grignard reagents may react slowly or give lower yields.

Table of Representative Yields (Illustrative)

| Grignard Reagent (R-MgX) | Product (R-F) | Typical Yield Range | Notes |

| Phenylmagnesium bromide | Fluorobenzene | 60-80% | Generally provides good yields. |

| 4-Methoxyphenylmagnesium bromide | 1-Fluoro-4-methoxybenzene | 65-85% | Electron-donating groups often facilitate the reaction. |

| 2-Thienylmagnesium bromide | 2-Fluorothiophene | 50-70% | Useful for synthesizing fluorinated heterocycles. |

| Vinylmagnesium bromide | Fluoroethene | 40-60% | Yields can be lower due to potential side reactions. |

| n-Butylmagnesium chloride | 1-Fluorobutane | 30-50% | Alkyl Grignards are more basic and can give lower yields. |

Note: These are illustrative yields and will vary based on precise reaction conditions and substrate.

References

-

Milner, L. M., Pridmore, N. E., Whitwood, A. C., Lynam, J. M., & Slattery, J. M. (2015). Outer-Sphere Electrophilic Fluorination of Organometallic Complexes. Journal of the American Chemical Society, 137(33), 10753–10759. [Link]

-

Milner, L. M., Pridmore, N. E., Whitwood, A. C., Lynam, J. M., & Slattery, J. M. (2015). Outer-Sphere Electrophilic Fluorination of Organometallic Complexes. PubMed.[Link]

-

Pridmore, N. E. (2016). Electrophilic Fluorination of Organometallic Fragments. White Rose eTheses Online. [Link]

-

Umemoto, T., & Tomita, K. (1992). N-fluoropyridinium triflate and its analogs: useful fluorinating agents. Organic Syntheses, 71, 193. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Electrophilic Fluorination of Organosilanes. ResearchGate.[Link]

-

Singh, P., Singh, N., Kumar, A., & Singh, S. B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). [Link]

-

Rozen, S. (2000). Introduction of Fluorine by N-F Compounds. Houben-Weyl Methods of Organic Chemistry, Vol. E 10a. [Link]

-

Hooker, J. M., & Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC.[Link]

-

Umemoto, T. (2012). N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate.[Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

- Scott, D., & Procter, D. J. (Eds.). (2018). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.[Link]

-

Brainly.com. (2026). What precautionary measures should be taken while conducting the Grignard reagent lab?. [Link]

-

American Chemical Society. (n.d.). Grignard Reaction Laboratory Reaction Safety Summary. [Link]

-

Columbia University. (2009). The Safe Use of Pyrophoric Reagents. [Link]

-

Goundry, A. J., & Gouverneur, V. (2024). The hydrofluorination of enynoates. RSC Publishing. [Link]

-

Iqbal, N., & Ahmad, S. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.[Link]

-

Iqbal, N., & Ahmad, S. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. ResearchGate.[Link]

-

Wang, Y., & Buchwald, S. L. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT.[Link]

-

Chen, C., & Chen, L. (2023). Fluorination strategy toward chemical and functional modification. PMC.[Link]

- Rozen, S. (2000). 9.1. Tetrafluoroammonium Tetrafluoroborate. Houben-Weyl Methods of Organic Chemistry, Vol. E 10a.

-

Fujikawa, K., & Fujioka, S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.[Link]

Sources

- 1. Outer-Sphere Electrophilic Fluorination of Organometallic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. research.columbia.edu [research.columbia.edu]

- 12. fishersci.com [fishersci.com]

- 13. brainly.com [brainly.com]

- 14. books.rsc.org [books.rsc.org]

Troubleshooting & Optimization

minimizing side reactions in electrophilic fluorination of electron-rich arenes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for electrophilic fluorination. As a Senior Application Scientist, I understand that while the introduction of fluorine into electron-rich aromatic systems is a powerful tool in medicinal and materials chemistry, it is often accompanied by significant challenges. These highly activated systems are prone to a variety of side reactions that can complicate synthesis, reduce yields, and make purification arduous.

This guide is designed to provide you with practical, field-proven insights to navigate these challenges. We will move beyond simple protocols to explore the causality behind common experimental issues and provide robust troubleshooting strategies.

Understanding the Fundamentals: Why Are Electron-Rich Arenes So Challenging?

Electron-rich arenes (e.g., phenols, anilines, anisoles, and their derivatives) are highly activated toward electrophilic aromatic substitution (SEAr). This high reactivity is a double-edged sword. While it facilitates the desired reaction with electrophilic fluorine sources, it also opens the door to several competing pathways.

The core issues stem from:

-

High Nucleophilicity: The substrate can be so reactive that it leads to multiple fluorinations, as the mono-fluorinated product is often still highly activated.

-

Oxidation Potential: Many electron-rich arenes, particularly phenols and anilines, are sensitive to oxidation. Electrophilic N-F reagents like Selectfluor™ are not only fluorinating agents but also potent oxidants, which can lead to dearomatization and the formation of colored byproducts like quinones or fluorocyclohexadienones.[1][2][3]

-

Directing Group Effects: The powerful ortho, para-directing nature of activating groups can lead to mixtures of regioisomers that are difficult to separate.[1]

Below is a diagram illustrating the main reaction and common side pathways.

Caption: General reaction and side reaction pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the electrophilic fluorination of activated arenes in a practical question-and-answer format.

Issue 1: Poor Regioselectivity (Getting an Undesirable mix of ortho and para isomers)

Q: My reaction is producing a nearly inseparable mixture of ortho- and para-fluorinated isomers. How can I improve the selectivity?

A: This is a classic challenge governed by both steric and electronic factors. Here’s how to approach it:

-

Rationale: The choice of fluorinating agent is critical. Bulkier reagents will favor substitution at the less sterically hindered para position.

-

Actionable Advice:

-

Switch to a Bulkier Reagent: If you are using a smaller reagent, consider switching to a bulkier one. For example, Selectfluor™ is significantly larger than other agents and often shows a higher preference for the para position.

-

Solvent Effects: The reaction medium can influence selectivity. Solvents capable of coordinating with the directing group (e.g., -OH, -NH2) can effectively increase its steric bulk, further promoting para substitution. Experiment with different solvents, moving from non-coordinating (like acetonitrile) to more coordinating ones.

-

Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity. At lower temperatures, the reaction is more sensitive to the small energy differences between the transition states leading to the ortho and para products.[4]

-

Issue 2: Over-fluorination (Formation of Di- or Poly-fluorinated Products)

Q: My desired mono-fluorinated product is forming, but I'm also getting a significant amount of the di-fluorinated byproduct. How can I stop the reaction at the first addition?

A: Over-fluorination occurs because the mono-fluorinated product is often still electron-rich enough to react with another equivalent of the fluorinating agent.[5] The key is to control the reaction kinetics and stoichiometry.

-

Rationale: To prevent the second reaction, you must ensure that an unreacted starting material molecule is statistically more likely to encounter the fluorinating agent than a newly formed product molecule.

-

Actionable Advice:

-

Control Stoichiometry: This is the most crucial parameter. Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.90-0.95 equivalents).[4] This ensures the reagent is the limiting factor and is consumed before significant over-fluorination can occur. You will have some unreacted starting material, but this is often easier to separate than the di-fluorinated product.

-

Slow Addition & Low Temperature: Instead of adding the fluorinating agent all at once, add it slowly as a solution over several hours using a syringe pump. Running the reaction at a lower temperature will decrease the rate of both reactions, but it often has a more pronounced effect on the less-favored second fluorination.[4]

-

Monitor Closely: Follow the reaction progress carefully using TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is mostly consumed or when the di-fluorinated product begins to appear in significant amounts.

-

Issue 3: Substrate Degradation and Low Yield (Reaction turns dark, complex mixture forms)

Q: I'm working with a phenol, and my reaction mixture is turning dark brown/black, resulting in a low yield of a complex mixture. What is causing this decomposition?

A: This is a classic sign of oxidation.[2] Phenols and anilines are highly susceptible to oxidation by N-F reagents, which can act as powerful oxidants.[3] This leads to dearomatization and the formation of colored, often polymeric, byproducts.

-

Rationale: You need to either decrease the oxidizing power of the system or protect the highly activating group.

-

Actionable Advice:

-

Choose a Milder Reagent: Cationic reagents like Selectfluor™ are more potent oxidants.[6] Consider switching to a neutral, less reactive agent like N-Fluorobenzenesulfonimide (NFSI).[7][8] While the reaction may be slower, it will be cleaner.

-

Protect the Activating Group: The most robust solution is to temporarily protect the highly activating group. Convert phenols to more stable phenolic esters (e.g., acetate, pivalate) or ethers (e.g., anisole).[2] Similarly, protect anilines as amides or carbamates. The fluorination can then be performed, followed by a deprotection step. This multi-step approach often results in a much higher overall yield.

-

Run in an Inert Atmosphere: While many N-F reagents are air-stable, performing the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent side reactions initiated by atmospheric oxygen, especially if radical pathways are involved.[4]

-

Issue 4: Reagent-Specific Side Reactions (e.g., with NFSI)

Q: I'm using NFSI and observing byproducts that appear to contain a benzenesulfonimide fragment. How can I avoid this?

A: This is a known side reaction pathway for NFSI, where a nucleophile attacks a sulfur or nitrogen atom instead of the intended fluorine atom, leading to sulfonylation or amination, respectively.[8][9]

-

Rationale: The N-S bonds in NFSI can be susceptible to nucleophilic attack, especially by "harder" nucleophiles or under conditions that favor these alternative pathways.

-

Actionable Advice:

-

Modify Reaction Conditions: Changing the solvent or temperature can sometimes shift the selectivity toward fluorination. This is often system-dependent and requires screening.

-

Consider an Alternative Reagent: If sulfonylation or amination is a persistent issue, the most straightforward solution is to switch to a different class of N-F reagent, such as Selectfluor™, which does not contain this functionality.[10]

-

Reagent Selection and Characteristics

Choosing the right fluorinating agent is the first and most critical step in designing your experiment. The reactivity of N-F reagents is largely dictated by the electron-withdrawing groups attached to the nitrogen, which modulate the electrophilicity of the fluorine atom.[6]

| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Structure | Cationic, DABCO-based | Neutral, sulfonimide-based |

| Reactivity | High . Very powerful electrophile and oxidant.[6] | Moderate to High . Generally milder than Selectfluor™.[8] |

| Physical Form | White, crystalline solid. Air and water stable.[10] | White, crystalline solid. Air stable.[7][11] |

| Best For | Less activated arenes, substrates resistant to oxidation, reactions where high reactivity is needed.[10][11] | Highly activated, oxidation-sensitive substrates (phenols, anilines), reactions requiring milder conditions.[1][7] |

| Common Side Reactions | Over-fluorination, oxidation/dearomatization of sensitive substrates.[2][4] | Sulfonylation or amination with certain nucleophiles.[8] |

| Solubility | Soluble in acetonitrile, DMF; sparingly soluble in alcohols. | Soluble in a wide range of organic solvents (DCM, THF, MeCN).[11] |

Workflow for Optimizing Fluorination of a New Arene

When faced with a new electron-rich arene, a systematic approach to optimization is key. The following workflow can guide your experimental design.

Caption: A decision-making workflow for experimental design.

General Experimental Protocol: Fluorination of Anisole with Selectfluor™

This protocol provides a starting point for the electrophilic fluorination of a moderately activated arene. Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Glassware and Reagent Preparation:

-

Ensure all glassware (round-bottom flask, stir bar, dropping funnel) is thoroughly oven-dried or flame-dried to remove moisture.

-

Use anhydrous acetonitrile as the solvent. While Selectfluor™ is tolerant of some moisture, anhydrous conditions are best practice for reproducibility.[4]

-

-

Reaction Setup:

-

To a 100 mL round-bottom flask under a nitrogen or argon atmosphere, add anisole (1.00 g, 9.25 mmol, 1.0 eq).

-

Dissolve the anisole in 40 mL of anhydrous acetonitrile.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

In a separate flask, dissolve Selectfluor™ (3.13 g, 8.80 mmol, 0.95 eq) in 20 mL of anhydrous acetonitrile. Note the use of a slight sub-stoichiometric amount to minimize difluorination.[4]

-

Transfer the Selectfluor™ solution to a dropping funnel and add it dropwise to the cooled anisole solution over 30 minutes. Maintain the internal temperature below 5 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by taking small aliquots every hour and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS.

-

The primary product will be 4-fluoroanisole, with a smaller amount of 2-fluoroanisole.

-

-

Workup and Purification:

-

Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into 100 mL of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then with saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes to 5% ethyl acetate in hexanes, to separate the regioisomers and any unreacted starting material.

-

References

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

-

Stavber, S., & Zupan, M. (2005). Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 7-34. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

-

Lee, E., & Hooker, J. M. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC. [Link]

-

Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

-

Wang, Y., et al. (2021). Radiofluorination of Electron-Rich Arenes via LED-Promoted Photoredox Reactions. Journal of Nuclear Medicine. [Link]

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

-

ResearchGate. (n.d.). Electrophilic fluorinating agents featuring in this review. [Link]

-

Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. [Link]

-

American Chemical Society. (n.d.). Electrophilic fluorination of electron-rich aromatics: Phenols, anisoles and phenolic esters. [Link]

-

Mossine, A. V., Brooks, A. F., & Scott, P. J. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PMC. [Link]

-

Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. [Link]

-

Mossine, A. V., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. [Link]

-

Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

-

UCL Discovery. (n.d.). Site selectivities in fluorination. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. ResearchGate. [Link]

-

MSU Chemistry. (n.d.). 1-(Chloromethyl)-4-fluoro-1,4- diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). [Link]

-

Wikipedia. (n.d.). Selectfluor. [Link]

-

Reddit. (2025). Help on tricky electrophilic fluorination. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

-

Mohammed, S., & El-Awa, A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitrogen-Based Fluorinating Agents. [Link]

-

Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. [Link]

-

Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. [Link]

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. Electrophilic fluorination of electron-rich aromatics: Phenols, anisoles and phenolic esters | Poster Board #1037 - American Chemical Society [acs.digitellinc.com]

- 3. Selectfluor - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. brynmawr.edu [brynmawr.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

optimizing temperature for regioselective fluorination with N-F reagents

Current Status: Operational Ticket Topic: Optimizing Temperature for Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic vs. Thermodynamic Trade-off

In electrophilic fluorination using N-F reagents (Selectfluor™, NFSI), temperature is not merely a kinetic accelerator; it is the primary switch between ionic (SEAr) and radical (SET) mechanisms.

-

Low Temperature (-40°C to 0°C): Favors ionic pathways (SEAr). This maximizes regioselectivity based on electronic directing groups (ortho/para directors).

-

High Temperature (>40°C): Increases the probability of Single Electron Transfer (SET). This generates radical intermediates, often resulting in "statistical" fluorination, isomer scrambling, or solvent activation (H-abstraction).

Core Directive: For maximum regioselectivity, operate at the lowest temperature that sustains conversion. Heat is a last resort for reactivity, not a default setting.

The Thermodynamics of Regioselectivity (Logic Module)

The following decision matrix outlines how temperature influences the mechanistic pathway.

Mechanistic Bifurcation Diagram

Figure 1: Mechanistic bifurcation driven by temperature. Lower temperatures preserve the ionic pathway required for predictable regioselectivity.

Troubleshooting Guide (The "Help Desk")

Symptom 1: "I am getting a mixture of isomers (ortho/meta/para)."

Diagnosis: Loss of kinetic control. Root Cause: Temperature is likely too high, allowing the transition state to overcome the energy barrier for the less favored isomer, or initiating a radical clock. Corrective Action:

-

Cool Down: Lower reaction temperature by 20°C.

-

Solvent Switch: If using Selectfluor, ensure you are in Acetonitrile (MeCN) . MeCN stabilizes the charged intermediate (SEAr). Non-polar solvents at high temps favor radicals.

-

Proton Scavenger: If acid is generated (H-F), it can catalyze isomerization. Add a non-nucleophilic base (e.g., NaHCO3 or 2,6-di-tert-butylpyridine).

Symptom 2: "Reaction stalls at 50% conversion."

Diagnosis: Reagent arrest or surface passivation. Root Cause:

-

Selectfluor: Insoluble in non-polar solvents at low temp.

-

NFSI: The N-F bond is stronger; requires activation (Lewis Acid or Pd-catalyst). Corrective Action:

-

Solubility Check: For Selectfluor, add small amounts of water (if substrate tolerates) or TFA to increase solubility without raising temperature.

-

Stepwise Warming: Start at -20°C. If stalled, raise to 0°C, then RT. Do not jump to reflux.

-

Catalyst: For NFSI, add 5-10 mol% of a Lewis Acid (e.g., Mg(ClO4)2) rather than heating.

Symptom 3: "My reaction mixture turned black/tarry."

Diagnosis: Reagent decomposition and polymerization. Root Cause: Selectfluor reacts violently with DMSO, DMF, or Pyridine at elevated temperatures (>50°C) or even RT. Corrective Action:

-

Immediate Stop: Quench reaction.

-

Solvent Audit: Never heat Selectfluor in DMF or DMSO. Use MeCN or Nitromethane .[1]

-

Check Substrate: Electron-rich amines/phenols can be oxidized to quinones/imines by N-F reagents (acting as oxidants) before fluorination occurs.

Experimental Protocols

Protocol A: Regioselective Fluorination with Selectfluor (Ionic Control)

Best for: Electron-rich aromatics, enol ethers, activated ketones.

-

Preparation: Flame-dry a round-bottom flask under N2.

-

Solvation: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 M) .

-

Cooling: Cool the solution to 0°C (ice bath) or -20°C (MeCN/dry ice) depending on substrate reactivity.

-

Addition: Add Selectfluor™ (1.05 equiv) in one portion.

-

Note: Selectfluor is sparingly soluble in cold MeCN. It will act as a suspension reservoir, slowly dissolving as it reacts. This "slow release" enhances selectivity.

-

-

Monitoring: Stir at 0°C. Monitor by TLC/NMR every 2 hours.

-

Critical: Do not heat to dissolve the reagent.

-

-

Workup: Dilute with Et2O, wash with water (to remove TEDA salts), dry over Na2SO4.

Protocol B: Pd-Catalyzed Fluorination with NFSI

Best for: Unactivated aromatics, specific ortho-direction via directing groups.

-

Catalyst Mix: In a glovebox, mix Pd(OAc)2 (10 mol%) and Ligand (e.g., XPhos or specialized pyridine ligands).

-

Reagents: Add Substrate (1.0 equiv), NFSI (1.5 equiv), and oxidant/base if required (e.g., Ag2CO3).

-

Solvent: Add Toluene or t-Amyl Alcohol .

-

Temperature Ramp:

-

Seal tube.

-

Heat to 80-100°C .

-

Why Heat? Unlike Selectfluor, this reaction requires heat to facilitate the reductive elimination of the C-F bond from the High-Valent Pd(IV)-F center.

-

-

Workup: Filter through Celite to remove metal residues.

Comparative Data: Reagent vs. Temperature[2][3]

| Feature | Selectfluor™ (F-TEDA-BF4) | NFSI (N-Fluorobenzenesulfonimide) |

| Primary Mechanism | SEAr (Ionic) / SET (Radical) | Radical / Metal-Catalyzed |

| Optimal Temp (Ionic) | 0°C to 25°C | N/A (Poor electrophile w/o catalyst) |

| Optimal Temp (Cat.) | N/A | 80°C - 110°C (Req. for Pd cycle) |

| Solvent Compatibility | MeCN (Excellent), Water (Good), DMF/DMSO (Dangerous) | Toluene, THF, DCE, EtOAc |

| Temp Sensitivity | High. High temp = Radical = Poor Selectivity. | Moderate. High temp often required for activation. |

FAQ: Specific Scenarios

Q: Can I use microwave heating to speed up Selectfluor reactions? A: Not recommended. Microwave heating creates localized hot spots that trigger SET mechanisms, leading to side reactions (chlorination from the counter-ion or solvent attack). Stick to conventional cooling/heating.

Q: I'm using NFSI and getting the protodefluorinated product (H instead of F). Why? A: This usually happens at high temperatures in Pd-catalyzed cycles. The Pd-F species is unstable. If the temperature is too high (>110°C), the Pd-F undergoes beta-hydride elimination or protonolysis from trace moisture. lowering the temp to 80°C and adding a molecular sieve can help.

Q: My Selectfluor isn't dissolving in MeCN at 0°C. A: This is a feature, not a bug. The heterogeneous mixture ensures a low concentration of active F+, which prevents over-fluorination (difluorination) and improves regioselectivity.

Troubleshooting Flowchart

Figure 2: Rapid diagnostic workflow for common fluorination failures.

References

-

Mechanism of Selectfluor: Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies. J. Org. Chem. 1999, 64, 15, 5746–5751.

-

Solvent Compatibility: Specific Solvent Issues with Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[2]

-

NFSI & Pd-Catalysis: Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv.

-

Selectfluor Stability: Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry.[3] Molecules 2011, 16(9).

-

General Review: Electrophilic Fluorination. Wikipedia (Verified General Consensus).

Sources

purification methods for removing N-fluoropyridinium byproducts

Technical Support Center: Fluorination Reagent Purification Subject: Removal of N-Fluoropyridinium Salts & Selectfluor™ Byproducts Ticket ID: #NF-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering "The Sticky Salt" problem. N-fluoropyridinium reagents (e.g., Selectfluor™, N-fluoropyridinium triflate) and their reduced byproducts (pyridinium salts) are highly polar, ionic, and oxidative. They frequently co-elute with polar products on silica or cause severe streaking.

This guide moves beyond standard "wash with water" advice. We will treat the purification as a function of your product's solubility profile and chemical stability .

Critical Safety Warning

DANGER: OXIDATION HAZARD Unreacted N-fluoropyridinium salts are energetic oxidants .

NEVER distill a reaction mixture to dryness if unreacted reagent is present. The concentration of N-F salts can lead to rapid exothermic decomposition.

ALWAYS quench the oxidant before attempting thermal techniques (distillation/sublimation).

Module 1: The "Solubility Switch" (For Non-Polar Products)

Best for: Lipophilic products (LogP > 2) soluble in Ether, Hexanes, or Toluene.

The most efficient removal method exploits the extreme polarity difference between the ionic reagent and a non-polar product. N-fluoropyridinium salts are virtually insoluble in diethyl ether and hexanes.

The Protocol:

-

Concentrate: Remove the reaction solvent (usually Acetonitrile) to a minimum volume (do not dry completely).[1]

-

Dissolve: Add a small amount of DCM or Chloroform to ensure the product is dissolved.

-

Crash: Slowly add a 10-fold excess of Diethyl Ether (or 1:1 Ether/Hexanes) with vigorous stirring.

-

Filter: The N-fluoropyridinium salts (both unreacted and spent) will precipitate as a white/off-white solid. Filter through a sintered glass funnel or a Celite pad.

-

Wash: Rinse the filter cake with cold ether.

-

Filtrate: Your product is in the filtrate.

Why this works: The lattice energy of the pyridinium salt prevents it from solvating in low-dielectric media, effectively "crashing" it out while leaving organic products in solution.

Module 2: The Reductive Quench (For Standard Organics)

Best for: Products stable to mild aqueous acid/base workups.

If you cannot precipitate the salts, you must chemically alter them. The unreacted reagent is an oxidant (N-F); the byproduct is a salt (N-H/N-R). You must kill the oxidant first.

The Protocol:

-

Quench (Reductive): Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite to the reaction mixture. Stir for 15 minutes.

-

Phase Partition: Dilute with organic solvent (DCM or EtOAc).

-

The "Trap" Wash (Acidic): Wash the organic layer with 1M HCl .

-

Crucial Step: This ensures all pyridine species are protonated (

). Pyridinium salts are water-soluble; neutral Pyridine is organic-soluble. This forces the byproduct into the aqueous layer.

-

-

Neutralization: Wash organic layer with Brine/NaHCO₃ (if product is acid-stable) to remove residual acid.

Data: Solubility Partitioning